molecular formula C7H5ClN2 B1498219 1-Chloropyrrolo[1,2-c]pyrimidine CAS No. 918340-50-8

1-Chloropyrrolo[1,2-c]pyrimidine

Cat. No. B1498219
CAS RN: 918340-50-8
M. Wt: 152.58 g/mol
InChI Key: NVWNKKFTSPXKMO-UHFFFAOYSA-N
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Description

1-Chloropyrrolo[1,2-c]pyrimidine is a heterocyclic compound . It belongs to the family of pyrrolopyrimidines.


Synthesis Analysis

There are several methods for the synthesis of pyrimidines. For instance, novel fused pyrrolopyrimidine derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity . Another method involves the reaction of α-methyl or α-methylene ketones with formamide .


Molecular Structure Analysis

The molecular structure of 1-Chloropyrrolo[1,2-c]pyrimidine can be found in various databases . It’s important to note that the structure of a molecule can greatly influence its chemical and biological properties.


Chemical Reactions Analysis

Pyrrolopyrimidines, including 1-Chloropyrrolo[1,2-c]pyrimidine, can undergo various chemical reactions. For example, novel pyrrolopyrimidine derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloropyrrolo[1,2-c]pyrimidine can be found in various databases . These properties include its molecular weight, structure, and more .

Scientific Research Applications

Synthesis of Novel Compounds

  • Annellation of Triazole and Tetrazole Systems : The synthesis of novel pyrrolo[2,3-d]pyrimidines, tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines for biological screening has been explored (Dave & Shah, 2002).
  • Fluorescence Properties : The synthesis and fluorescence characteristics of 3-biphenylpyrrolo[1,2-c]pyrimidines were studied, highlighting their potential for use in fluorescent chemical sensors (Tatu et al., 2017).

Biological Activity and Pharmaceutical Applications

  • Pyrrolo[2,3-d]pyrimidine Derivatives : Research on pyrrolo[2,3-d]pyrimidine derivatives includes their inhibitory action against acetylcholinesterase and carbonic anhydrase, as well as antioxidant activities (Taslimi et al., 2018).
  • Synthesis for Natural Alkaloids : The synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives was used for the total synthesis of natural alkaloids like variolin B and deoxyvariolin B (Baeza et al., 2010).

Chemical and Spectral Characterization

  • Spectral Characterization of Pyrimidines : The characterization of pyrimidine derivatives, including their UV identification and substitution positions, provides valuable insights into their structural properties (Kołodziejska et al., 2016).
  • Fluorescent Probes for RNA Structure : The use of Pyrrolo-C, a fluorescent analog of cytidine, as a probe for studying RNA structure, dynamics, and function illustrates another aspect of pyrimidine research (Tinsley & Walter, 2006).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheets (SDS) of 1-Chloropyrrolo[1,2-c]pyrimidine .

Future Directions

Pyrrolopyrimidines, including 1-Chloropyrrolo[1,2-c]pyrimidine, continue to be of interest due to their various chemical and biological applications . Future research may focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity .

properties

IUPAC Name

1-chloropyrrolo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-9-4-3-6-2-1-5-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWNKKFTSPXKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659985
Record name 1-Chloropyrrolo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloropyrrolo[1,2-c]pyrimidine

CAS RN

918340-50-8
Record name 1-Chloropyrrolo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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